2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester can be achieved through several methods. One common approach involves the cyclization of o-aminophenols with phenacyl bromides in the presence of a base such as potassium carbonate (K2CO3) in an ionic liquid medium . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of microwave irradiation in solvent-free conditions has also been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted benzoxazine derivatives.
Scientific Research Applications
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-3 (4H)-octanoic acid, 2,4-dioxo-, ethyl ester: This compound has a similar benzoxazine structure but with different substituents.
3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid: Another benzoxazine derivative with distinct functional groups.
Uniqueness
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-3-methyl-, ethyl ester is unique due to its specific structure and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
274676-24-3 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-2,4-dihydro-1,4-benzoxazin-3-yl)acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-16-12(15)8-13(2)9-17-11-7-5-4-6-10(11)14-13/h4-7,14H,3,8-9H2,1-2H3 |
InChI Key |
JLCXIMIJSPLXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(COC2=CC=CC=C2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.